molecular formula C15H13NO2 B12088647 Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Cat. No.: B12088647
M. Wt: 239.27 g/mol
InChI Key: IZKPOGDNFMTRFD-CYBMUJFWSA-N
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Description

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- (CAS: Not explicitly provided, but structurally related to compounds in ) is a chiral oxazoline derivative characterized by a 4,5-dihydrooxazole (oxazoline) ring fused to a phenol group. The (4S) stereochemistry at the C4 position of the oxazoline ring confers enantioselectivity, making it valuable in asymmetric catalysis and ligand design . Its molecular formula is inferred as C₁₅H₁₃NO₂ (based on analogs in ), with a phenol moiety at position 2 and a phenyl-substituted oxazoline ring. This compound’s structural rigidity and electron-donating properties enable its use in transition-metal complexes for catalytic applications, such as enantioselective alkylation or fluorination reactions .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1

InChI Key

IZKPOGDNFMTRFD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Cyanophenol with Chiral Amino Alcohols

A patent (CN102351806A) details a one-step synthesis using 3-cyanophenol and chiral L-leucinol under catalytic conditions.

  • Reaction Conditions :

    • Solvent : Chlorobenzene, dichlorobenzene, or xylenes (boiling point >110°C).

    • Catalyst : Rare earth metal chlorides (e.g., ZnCl₂, AlCl₃) or transition metal chlorides at 55–60 wt% relative to reactants.

    • Temperature : 110–145°C for 20–30 hours under reflux.

  • Mechanism : The cyanophenol undergoes nucleophilic attack by the amino alcohol, followed by cyclization to form the oxazoline ring. The chiral center originates from L-leucinol, ensuring (4S) configuration.

  • Yield and Purification :

    • Yield : 58% after column chromatography (petroleum ether/CH₂Cl₂).

    • Characterization : X-ray diffraction confirmed the stereochemistry, while ¹H NMR and IR validated the functional groups.

Metal-Mediated Ligand Synthesis

A complementary approach involves reacting metal acetates with preformed oxazoline ligands. For example:

  • Ligand Preparation : 2-(4',4'-Dimethyl-3'-4'-dihydroxazol-2'-yl)phenol (HL¹) was synthesized from phenolic precursors and amino alcohols.

  • Complexation : Vanadium(IV) or molybdenum(VI) acetates reacted with HL¹ in ethanol, yielding metal-oxazoline complexes. While this method targets coordination compounds, the ligand synthesis parallels steps for the free oxazoline.

Optimization Strategies

Catalyst Selection and Impact on Yield

The choice of catalyst critically influences reaction efficiency:

Catalyst Type Yield (%) Reaction Time (h) Reference
ZnCl₂5824
AlCl₃5228
Tetraisopropoxy titanium4830

Transition metal chlorides (e.g., ZnCl₂) outperform alkoxy metals due to stronger Lewis acidity, accelerating cyclization.

Solvent Effects

High-boiling solvents like chlorobenzene (bp 131°C) prevent premature evaporation and maintain reaction homogeneity. Polar aprotic solvents (e.g., THF) reduced yields by destabilizing intermediates.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.3 ppm, while oxazoline methylene groups appear as doublets near δ 3.8–4.2 ppm.

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 3400 cm⁻¹ (–OH) confirm ring formation and phenolic groups.

X-Ray Crystallography

Single-crystal analysis revealed a planar oxazoline ring with a dihedral angle of 12.5° relative to the phenyl group, stabilizing the structure via intramolecular hydrogen bonding.

Applications in Asymmetric Catalysis

The compound’s chiral environment enables catalytic activity in:

  • Nitrile Silication : Conversion of benzaldehyde to silylated nitriles with 20% enantiomeric excess (ee).

  • Baylis-Hillman Reactions : Tertiary amine-mediated coupling of aldehydes and acrylates, though yields remain modest (≤25%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the oxazoline ring would yield amino alcohols.

Scientific Research Applications

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- has shown promising biological activities:

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For example:

  • Mechanism of Action : Disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Case Study : A study demonstrated that derivatives with oxazole moieties inhibited growth in various bacterial strains and fungi, highlighting their potential as antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

  • Testing Methodology : The reducing power was measured using the 2+-2,4,6-tripyridyl-s-triazine complex method.
  • Results : The antioxidant capacity was compared to known antioxidants like butylated hydroxytoluene and ascorbic acid, showing competitive effectiveness.

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

  • Drug Development : Potential use in developing new antimicrobial and antioxidant agents.
  • Pharmacological Studies : Investigations into its effects on different biological pathways can lead to novel therapeutic strategies.

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntimicrobialGrowth inhibition assaysSignificant inhibition against bacteria
AntioxidantReducing power assayCompetitive with established antioxidants

Mechanism of Action

The mechanism of action of (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Applications/Properties Reference
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- C₁₅H₁₃NO₂ Phenol at C2; (4S)-phenyl on oxazoline Asymmetric catalysis (inference)
4-(4,5-Dihydro-2-oxazolyl)-phenol (81428-58-2) C₉H₉NO₂ Phenol at C4; no phenyl on oxazoline Intermediate in organic synthesis
Phenol, 2-[(4R,5S)-4,5-diphenyl-2-oxazolyl]-6-(tert-butyl) (423771-18-0) C₂₅H₂₅NO₂ tert-Butyl at C6; diphenyl on oxazoline Enhanced steric bulk for ligand design
(S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole (761402-25-9) C₂₅H₂₆NOP Phosphine group; isopropyl at C4 Chiral ligand for transition-metal catalysts
2,6-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]pyridine C₂₅H₂₂N₃O₂ Pyridine backbone; bis-oxazoline ligands Coordination chemistry and catalysis

Key Observations :

  • In contrast, the phosphine-containing analog (CAS 761402-25-9) enhances electron donation, favoring coordination with late transition metals like nickel or copper .
  • Positional Isomerism: Moving the phenol group from C2 (target compound) to C4 (CAS 81428-58-2) alters electronic distribution, reducing conjugation with the oxazoline ring and limiting catalytic utility .

Enantiomeric and Diastereomeric Variants

Table 2: Stereochemical Impact on Function

Compound Name (CAS) Stereochemistry Key Distinctions Catalytic Performance Reference
(2Sp)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene (163169-12-8) (4S) + ferrocene Ferrocene backbone; phosphine group High enantioselectivity in alkylation
(2Rp)-1-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene (291536-01-1) (4R) + ferrocene Mirror stereochemistry Opposite enantiomer selectivity
(1Z,3Z)-1,3-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene-isoindole (1429056-54-1) Bis-(4R) Macrocyclic structure; dual oxazoline units Nickel-catalyzed fluorination reactions

Key Observations :

  • Enantiomer-Specific Activity : The (4S) configuration in ferrocene-based ligands (e.g., 163169-12-8) achieves >99% ee in Cu-catalyzed trifluoromethylation, while the (4R) variant (291536-01-1) produces the opposite enantiomer .
  • Macrocyclic Ligands : Bis-oxazoline compounds (e.g., 1429056-54-1) exhibit superior stability in high-throughput catalytic systems due to preorganized geometry .

Comparative Physicochemical Data

Table 3: Physical Properties of Selected Compounds

Compound Name (CAS) Molecular Weight Boiling Point (°C) pKa Density (g/cm³) Reference
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- ~237.3 (calc.) N/A ~10.5 ~1.2 (predicted)
Phenol, 4-(2-oxazolyl) (68535-56-8) 161.16 N/A 10.33 1.090
Phenol, 2-[(4R,5S)-4,5-diphenyl-2-oxazolyl]-6-(tert-butyl) 371.47 512.4 (predicted) 10.58 1.11

Key Observations :

  • pKa Trends: The phenol group in all analogs exhibits pKa values ~10–11, consistent with weakly acidic phenolic protons, suitable for deprotonation in basic catalytic conditions .
  • Thermal Stability : Higher molecular weight correlates with elevated predicted boiling points (e.g., 512.4°C for CAS 423771-18-0) .

Biological Activity

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- (also known as 4-(4,5-dihydro-2-oxazolyl)-phenol) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

  • Molecular Formula : C₉H₉N₁O₂
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 81428-58-2
  • Purity : Typically ≥ 98% in commercial preparations .

Synthesis

The synthesis of phenol derivatives containing oxazole rings generally involves the condensation of appropriate phenolic and oxazole precursors under acidic or basic conditions. The specific synthesis pathway for phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- has not been extensively documented in the literature but follows similar methodologies used for other oxazole-containing compounds.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxazole moieties can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Analgesic and Anti-inflammatory Effects

Phenol derivatives have been investigated for their analgesic and anti-inflammatory properties. In a study involving related oxazolone compounds, analgesic activity was assessed using the writhing test and hot plate test in mice. The results suggested that certain oxazolone derivatives possess significant analgesic effects comparable to established analgesics like aspirin .

Cytotoxicity

The cytotoxic effects of phenolic compounds are well-documented. A study on structurally similar compounds indicated that they could induce apoptosis in cancer cell lines by modulating Bcl-2 family proteins, which are critical regulators of apoptosis . This suggests potential applications in cancer therapy.

Case Studies

  • Analgesic Activity Assessment :
    A study evaluated several oxazolone derivatives for their analgesic activity using animal models. The most active compound demonstrated a significant reduction in pain responses compared to control groups, indicating the therapeutic potential of oxazole derivatives in pain management .
  • Antimicrobial Testing :
    In vitro assays showed that phenol derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating efficacy against resistant strains .

Comparative Analysis of Related Compounds

Compound NameMolecular StructureBiological ActivityReference
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-StructureAntimicrobial, Analgesic
DapsoneStructureAntibacterial, Anti-inflammatory
Oxazolones (various)StructureAnalgesic

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenol derivatives with 4,5-dihydrooxazole substituents, and how can stereochemical purity be ensured?

  • Methodology : Synthesis typically involves cyclocondensation of chiral β-amino alcohols with nitriles or activated carbonyl compounds under acidic conditions. For stereochemical control, chiral auxiliaries (e.g., (4S)-configured amino alcohols) or asymmetric catalysis (e.g., using chiral oxazoline ligands) are employed. Post-synthesis, enantiomeric purity can be verified via chiral HPLC or polarimetry. Crystallographic validation (e.g., using SHELX for structure refinement) ensures absolute configuration .
  • Example : In oxidorhenium(V) complexes, ligands like 2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-phenol are synthesized by reacting chiral β-amino alcohols with nitriles, followed by X-ray crystallography to confirm stereochemistry .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Essential for confirming molecular geometry and stereochemistry (SHELX software is widely used for refinement) .
  • Spectroscopy :
  • FTIR : Identifies functional groups (e.g., oxazoline C=N stretching at ~1650 cm⁻¹).
  • UV-Vis : Monitors electronic transitions in coordination complexes (e.g., ligand-to-metal charge transfer bands).
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., phenyl ring protons vs. oxazoline protons).
    • Reference : DFT calculations (B3LYP/6-311+G(d,p)) validate experimental spectroscopic data .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

  • Methodology :

  • Exposure control : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Avoid generating dust to prevent respiratory irritation .

Advanced Research Questions

Q. How do functional group modifications on the phenol ring influence catalytic activity in metal complexes?

  • Methodology :

  • Case study : In oxidorhenium(V) complexes, substituting the phenol ring with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups alters catalytic efficiency in epoxidation reactions. Kinetic studies (e.g., turnover frequency measurements) and DFT calculations correlate electronic effects with transition-state stabilization .
  • Data contradiction : Methoxy groups ortho to the hydroxyl enhance activity, while nitro groups para to hydroxyl reduce it due to steric and electronic mismatches .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict spectroscopic properties (e.g., UV-Vis absorption maxima) and nonlinear optical behavior.
  • Docking studies : For catalytic applications, model interactions between the oxazoline-phenol ligand and metal centers (e.g., Re, Fe) to predict binding affinities .

Q. How can crystallographic data resolve discrepancies in reported stereochemical assignments?

  • Methodology :

  • Refinement protocols : Use SHELXL for high-resolution data to minimize R-factor discrepancies.
  • Twinned data : For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXD/SHELXE for structure solution and validation .
    • Example : Disputed configurations in ferrocene-oxazoline hybrids were resolved via SHELXL refinement, confirming (4S) stereochemistry .

Q. What experimental designs address low yields in asymmetric catalysis using chiral oxazoline-phenol ligands?

  • Methodology :

  • Ligand optimization : Introduce bulky substituents (e.g., isopropyl groups) to enhance enantioselectivity.
  • Reaction screening : Use high-throughput platforms to test solvent effects (e.g., toluene vs. THF) and temperature gradients.
  • Mechanistic probes : In situ FTIR monitors intermediate formation to identify rate-limiting steps .

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